molecular formula C15H20O3 B1305148 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid CAS No. 765269-95-2

4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid

Cat. No. B1305148
M. Wt: 248.32 g/mol
InChI Key: YYAUMZUANJPNQI-UHFFFAOYSA-N
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Description

The compound of interest, 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid, is a derivative of 4-oxobutyric acid with a pentamethylphenyl group attached to the 4-position. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the functionalization of 4-oxobutyric acid or its derivatives. For instance, the synthesis of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid was achieved through a Friedel–Crafts reaction catalyzed by AlCl3 . Similarly, various 4-aryl-4-oxobutyric acids were synthesized by nuclear halogenation in the presence of aluminum chloride . These methods suggest that the synthesis of 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid could potentially be carried out through similar Friedel–Crafts acylation reactions or halogenation techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . These studies have revealed details such as intramolecular hydrogen bonding and the conformation of various substituents. For the compound of interest, similar analytical techniques could be employed to determine its molecular structure, including the orientation of the pentamethylphenyl group and any intramolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, 4-oxobutyric acid derivatives have been used as reagents for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs , and as key starting materials for the synthesis of heterocyclic compounds with potential antimicrobial activities . These studies indicate that the pentamethylphenyl derivative could also participate in nucleophilic addition reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic and computational methods. For instance, the first hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis have been reported for certain derivatives . These properties are indicative of the compound's stability, reactivity, and potential applications in materials science. The pentamethylphenyl derivative could be expected to exhibit unique electronic properties due to the electron-donating nature of the methyl groups, which could be analyzed using similar methods.

Scientific Research Applications

Therapeutic Effects of Chemical Chaperones

Research has highlighted the therapeutic potential of 4-phenylbutyric acid (4-PBA), a compound with properties similar to chemical chaperones, in maintaining proteostasis. Proteostasis involves the regulation of the cellular protein folding, trafficking, and degradation systems. 4-PBA has been shown to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, which is crucial in folding proteins for membrane insertion or secretion. This action of 4-PBA can potentially alleviate various pathologies associated with protein misfolding diseases (Kolb et al., 2015).

Environmental Toxicology of Herbicides

The environmental impact and toxicity of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively reviewed to understand their effects on ecosystems and human health. These studies provide insights into the behavior of phenolic compounds in the environment and their potential toxicological impacts, which could inform research on related compounds like 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid in terms of environmental safety and regulatory compliance (Zuanazzi et al., 2020).

Pharmacological Properties of Phenolic Compounds

Research into the pharmacological properties of phenolic compounds, such as chlorogenic acid and its derivatives, reveals their potential in treating metabolic syndrome and related disorders. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, which could be relevant for research into 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid if it shares similar phenolic characteristics (Naveed et al., 2018).

Advanced Oxidation Processes for Environmental Remediation

The study of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, including pharmaceuticals and pesticides in water, highlights the importance of understanding chemical reactions and degradation pathways. This research is crucial for environmental remediation and could inform the safe disposal or degradation of compounds like 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid (Qutob et al., 2022).

Safety And Hazards

The safety and hazards of similar compounds often depend on their specific chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for similar compounds often involve the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy .

properties

IUPAC Name

4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-9(2)11(4)15(12(5)10(8)3)13(16)6-7-14(17)18/h6-7H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAUMZUANJPNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384497
Record name 4-Oxo-4-(pentamethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid

CAS RN

765269-95-2
Record name 4-Oxo-4-(pentamethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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